molecular formula C9H10BrFO B1444303 2-(4-Bromo-2-fluorophenyl)propan-2-ol CAS No. 749928-52-7

2-(4-Bromo-2-fluorophenyl)propan-2-ol

Cat. No. B1444303
Key on ui cas rn: 749928-52-7
M. Wt: 233.08 g/mol
InChI Key: CCWCTVRHFBDISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148226B2

Procedure details

To a solution of methyl 4-bromo-2-fluorobenzoate (12 g, 51.5 mmol) in anhydrous ether (140 mL) at 0° C. was added MeMgBr (3.0 M, 70 g) dropwise. The mixture was slowly warmed up to room temperature and stirred for 3 hours. The reaction was quenched by the addition of saturated NH4Cl and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine, dried with Na2SO4 and evaporated to dryness. The mixture was purified by flash column chromatography (0–20% EtOAc in hexanes) to give the product (12 g, 95% yield). 1H NMR (300 MHz, CDCl3) δ: 1.62 (s, 6 H), 7.18–7.23 (m, 1 H), 7.25–7.28 (m, 1 H), 7.44–7.49 (m, 1 H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5](C(OC)=O)=[C:4]([F:12])[CH:3]=1.[CH3:13][Mg+].[Br-].CC[O:18][CH2:19][CH3:20]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:19]([OH:18])([CH3:20])[CH3:13])=[C:4]([F:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
70 g
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
140 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash column chromatography (0–20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.